molecular formula C6H16ClNS B6158379 (2R)-2-amino-4-methylpentane-1-thiol hydrochloride CAS No. 1286768-99-7

(2R)-2-amino-4-methylpentane-1-thiol hydrochloride

Cat. No.: B6158379
CAS No.: 1286768-99-7
M. Wt: 169.7
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Description

(2R)-2-Amino-4-methylpentane-1-thiol hydrochloride is a chiral compound with significant applications in various scientific fields. It is characterized by the presence of an amino group, a thiol group, and a hydrochloride salt, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-4-methylpentane-1-thiol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentan-2-one.

    Thiol Group Introduction: The thiol group is introduced via nucleophilic substitution, where a suitable thiolating agent, such as thiourea, is used.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2R)-2-Amino-4-methylpentane-1-thiol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-4-methylpentane-1-thiol hydrochloride involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    (2S)-2-Amino-4-methylpentane-1-thiol hydrochloride: The enantiomer of the compound, differing in its stereochemistry.

    2-Amino-4-methylpentane-1-thiol: The free base form without the hydrochloride salt.

    2-Amino-4-methylpentane-1-ol: An analog with a hydroxyl group instead of a thiol group.

Uniqueness: (2R)-2-Amino-4-methylpentane-1-thiol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and thiol groups, which confer distinct reactivity and biological activity compared to its analogs and enantiomers.

Properties

CAS No.

1286768-99-7

Molecular Formula

C6H16ClNS

Molecular Weight

169.7

Purity

95

Origin of Product

United States

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